3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
CAS No.: 307551-24-2
Cat. No.: VC13288438
Molecular Formula: C21H13ClO4
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307551-24-2 |
|---|---|
| Molecular Formula | C21H13ClO4 |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)-2-oxoethoxy]benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C21H13ClO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h1-11H,12H2 |
| Standard InChI Key | FWKNWWOUCYOHST-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC2=O |
Introduction
3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzochromenes. It features a unique structure that incorporates a chlorophenyl group and an ethoxycarbonyl moiety, contributing to its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly for its possible applications in pharmacology, including cancer treatment and other diseases.
Synthesis
The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Key methods include the use of benzochromene derivatives and chlorinated aromatic compounds. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Typical solvents used may include dichloromethane or ethanol, with catalysts like p-toluenesulfonic acid facilitating esterification reactions.
Potential Applications
This compound has potential applications in pharmaceutical development, particularly in the context of cancer treatment and other diseases. Its unique structure suggests it could interact with various biological targets, although specific biological activities would require further empirical studies to elucidate its pharmacodynamics and pharmacokinetics.
Comparison with Related Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| 3-[2-(4-chlorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one | Chlorophenyl, oxoethoxy | Pharmaceutical development, cancer treatment |
| 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Chlorophenyl, oxoethoxy, methyl substitution | Pharmaceutical development, diverse biological activities |
| 3-((2-chlorobenzyl)oxy)-6H-benzo[c]chromen-6-one | Chlorobenzyl, benzo[c]chromen core | Potential biological activities, less studied |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume